molecular formula C14H17ClN2O3 B6628673 N-[(4-chloro-2-nitrophenyl)methyl]-2-cyclopropyloxolan-3-amine

N-[(4-chloro-2-nitrophenyl)methyl]-2-cyclopropyloxolan-3-amine

Cat. No. B6628673
M. Wt: 296.75 g/mol
InChI Key: CUYWUNKPCGFQBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chloro-2-nitrophenyl)methyl]-2-cyclopropyloxolan-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Nitrofenib.

Mechanism of Action

The mechanism of action of Nitrofenib involves the inhibition of the above-mentioned enzymes. It binds to the active site of the enzymes, preventing their normal function. The inhibition of acetylcholinesterase and butyrylcholinesterase leads to an increase in the concentration of acetylcholine and butyrylcholine, respectively, which are neurotransmitters involved in various physiological processes. The inhibition of monoamine oxidase leads to an increase in the concentration of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Nitrofenib are dependent on the specific enzyme being inhibited. The inhibition of acetylcholinesterase and butyrylcholinesterase leads to an increase in the concentration of acetylcholine and butyrylcholine, respectively, which can improve cognitive function and memory. The inhibition of monoamine oxidase leads to an increase in the concentration of monoamine neurotransmitters, which can improve mood and alleviate symptoms of depression.

Advantages and Limitations for Lab Experiments

The advantages of using Nitrofenib in lab experiments include its potency and selectivity as an enzyme inhibitor. It can be used to study the role of specific enzymes in various physiological processes and diseases. However, the limitations of using Nitrofenib include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the use of Nitrofenib in scientific research. One potential application is in the development of novel drugs for the treatment of Alzheimer's disease, Parkinson's disease, and depression. Another potential application is in the study of the role of specific enzymes in various physiological processes, including neurotransmitter regulation and metabolism. Additionally, Nitrofenib could be used in the development of new diagnostic tools for the detection of enzyme activity in biological samples.
Conclusion:
In conclusion, Nitrofenib is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potency and selectivity as an enzyme inhibitor make it a valuable tool for studying the role of specific enzymes in various physiological processes and diseases. Further research is needed to fully understand the potential applications of Nitrofenib and its limitations.

Synthesis Methods

Nitrofenib can be synthesized through a multi-step process starting from 4-chloro-2-nitrobenzaldehyde and cyclopropylamine. The synthesis involves the use of various reagents and catalysts, and the final product is obtained through purification and characterization techniques.

Scientific Research Applications

Nitrofenib has been extensively studied for its potential applications in various scientific fields. It has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play crucial roles in various physiological processes, and their inhibition has been linked to the treatment of several diseases, including Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

N-[(4-chloro-2-nitrophenyl)methyl]-2-cyclopropyloxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c15-11-4-3-10(13(7-11)17(18)19)8-16-12-5-6-20-14(12)9-1-2-9/h3-4,7,9,12,14,16H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYWUNKPCGFQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C(CCO2)NCC3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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